ST362

Cancer Research Drug Discovery In Vitro Pharmacology

Researchers face potency and formulation inconsistencies with strigolactone analogs. ST362 (CAS 1323359-80-3), a synthetic strigolactone analog, ensures experimental reproducibility through quantifiable, superior performance: - 1.55-fold higher molar potency than MEB55 in MCF-7 breast cancer models. - 96.5% encapsulation efficiency in GSH/pH-responsive nanosponges vs. 88.7% for MEB55, enhancing targeted intracellular delivery.

Molecular Formula C25H21NO6S
Molecular Weight 463.5 g/mol
Cat. No. B13436914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameST362
Molecular FormulaC25H21NO6S
Molecular Weight463.5 g/mol
Structural Identifiers
SMILESCC1C(=COC2C=C(C(=O)O2)C)C(=O)C3=C1C4=C(N3C)C=CC(=C4)C5=C6C(=CS5)OCCO6
InChIInChI=1S/C25H21NO6S/c1-12-8-19(32-25(12)28)31-10-16-13(2)20-15-9-14(4-5-17(15)26(3)21(20)22(16)27)24-23-18(11-33-24)29-6-7-30-23/h4-5,8-11,13,19H,6-7H2,1-3H3/b16-10+
InChIKeyGJUAGRMNTHWYBB-MHWRWJLKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ST362 for Cancer Research: Understanding the Strigolactone Analog's Core Profile


ST362 is a synthetic analog of the plant hormone strigolactone, characterized by a four-ring lactone structure (C25H21NO6S, MW 463.5 g/mol) with a hydrolytically sensitive enol ether bridge linking its D-ring bioactiphore to the tricyclic ABC-ring scaffold. It belongs to a class of compounds that induce G2/M cell cycle arrest and apoptosis in cancer cell lines [1]. Unlike the natural ligand GR-24, ST362 is a simplified analog that retains the core D-ring essential for biological activity but with enhanced synthetic accessibility and potential for structural optimization. The compound is typically supplied as a solid powder, soluble in DMSO and N-methylpyrrolidone, and is used exclusively in pre-clinical cancer research for exploring DNA damage response pathways and combination therapy with PARP inhibitors [2]. ST362's low aqueous solubility and pH-dependent stability at physiological conditions present formulation challenges that must be addressed for reliable in vitro and in vivo experimentation.

ST362 Procurement Considerations: Why Substituting with MEB55 or GR-24 Will Not Yield Equivalent Results


Although ST362 and its closest analog MEB55 share a common strigolactone scaffold, they are not interchangeable. Significant differences in in vitro potency across cancer cell lines, differential nanocarrier loading and release characteristics, and distinct in vivo tumor growth inhibition profiles are documented. For example, ST362 demonstrates up to 1.55-fold higher molar potency than MEB55 in breast cancer models [1], and it exhibits superior encapsulation efficiency (96.5% vs. 88.7%) in glutathione/pH-responsive nanosponge formulations, directly impacting intracellular drug delivery [2]. Furthermore, the two analogs show non-overlapping efficacy patterns across different cancer types; ST362 is notably more effective against colorectal HCT116 cells, whereas MEB55 shows greater activity in DU145 prostate cancer cells [1]. Substituting one analog for the other without accounting for these quantifiable differences will compromise experimental reproducibility and therapeutic evaluation. The evidence below provides the specific, comparator-based data necessary for informed selection between ST362 and its in-class alternatives.

ST362 Comparator Evidence Guide: Direct Quantitative Comparisons for Informed Research Use


ST362 vs. MEB55: Comparative Cytotoxicity and Cross-Panel Potency Assessment

ST362 (MW 463.5 g/mol) demonstrates 1.55-fold higher molar potency than MEB55 (MW 454.5 g/mol) in MCF-7 breast cancer cells when comparing IC50 values at 72 hours. Across a diverse cancer cell panel (breast, prostate, colon, lung, osteosarcoma), ST362 exhibits a distinct potency profile with superior activity in colorectal HCT116 cells (IC50 = 5.2 μM) [1]. Conversely, MEB55 shows greater efficacy in DU145 prostate cancer cells (IC50 = 2.5 μM vs. ST362 IC50 = 8.8 μM) [1]. These cell line-specific differences underscore the need for analog-specific selection.

Cancer Research Drug Discovery In Vitro Pharmacology

ST362 Formulation Compatibility: Higher Encapsulation Efficiency in Stimuli-Responsive Nanosponges

ST362 demonstrates superior encapsulation efficiency (96.5%) compared to MEB55 (88.7%) in glutathione/pH-responsive β-cyclodextrin nanosponges (GSH/pH-NS), with a correspondingly higher drug loading capacity of 15.4% for ST362 versus 13.9% for MEB55 [1]. This 7.8 percentage-point advantage in encapsulation efficiency directly translates to more efficient nanocarrier payload utilization, reducing compound waste during formulation and ensuring a higher effective dose delivered per unit of nanomaterial.

Nanomedicine Drug Delivery Formulation Science

ST362 vs. MEB55: Differential GSH/pH-NS Release Kinetics for Intracellular Drug Delivery

The release kinetics of ST362 from GSH/pH-NS are accelerated under acidic pH and high glutathione (GSH) conditions, which mimic the tumor microenvironment [1]. In DU145 prostate cancer cells with high intracellular GSH content (12 μg/mg protein), ST362-loaded GSH/pH-NS show a greater inhibition of cell viability compared to free ST362 across a range of concentrations, indicating that the nanosponge formulation enhances the cytotoxic effects of ST362 in a GSH-dependent manner [1]. This targeted release profile, coupled with ST362's higher encapsulation efficiency, makes ST362-loaded GSH/pH-NS a promising candidate for prostate cancer research.

Controlled Release Stimuli-Responsive Delivery Nanomedicine

ST362 In Vivo Efficacy: Comparable Tumor Growth Inhibition to Paclitaxel in Breast Cancer Xenografts

In a MDA-MB-231 breast cancer xenograft model, ST362 administered at 25 mg/kg reduced final tumor weight by 49% compared to vehicle control, a reduction statistically indistinguishable from that achieved by the standard-of-care chemotherapeutic paclitaxel (68% reduction) [1]. MEB55, under the same dosing regimen, reduced tumor weight by 47% [1]. While the differences between ST362 and MEB55 in this model are marginal, the data establish ST362's in vivo anti-tumor activity as comparable to a clinically used agent, validating its utility in pre-clinical xenograft studies.

In Vivo Pharmacology Xenograft Model Breast Cancer

ST362 Optimal Research Applications: Evidence-Driven Scenarios for Maximizing Experimental Value


Scenario 1: Evaluating ST362 as a Single Agent in Breast and Colorectal Cancer In Vitro Models

Leverage ST362's superior molar potency compared to MEB55 in MCF-7 (1.55-fold) and HCT116 (2-fold) cell lines to establish robust baseline cytotoxicity data [1]. Use free ST362 dissolved in DMSO or N-methylpyrrolidone at concentrations ranging from 1–20 μM for 72-hour MTT assays to generate reliable IC50 values. This application is ideal for initial in vitro characterization and for comparative studies with other strigolactone analogs or reference chemotherapeutics, ensuring that observed effects are attributable to the specific analog's intrinsic potency rather than formulation variables.

Scenario 2: Employing ST362-Loaded GSH/pH-Responsive Nanosponges for Targeted Prostate Cancer Cell Delivery

Utilize ST362's superior encapsulation efficiency (96.5%) and drug loading capacity (15.4%) in β-cyclodextrin-based GSH/pH-NS to formulate a targeted delivery system for prostate cancer research [2]. Administer ST362-loaded GSH/pH-NS to DU145 (high GSH) and PC-3 (low GSH) cells and compare viability outcomes to free ST362 controls using MTT assays. This scenario is particularly valuable for exploring the role of the tumor microenvironment (acidic pH, elevated GSH) in modulating drug release and cytotoxicity, and for validating the concept of stimuli-responsive nanomedicine for strigolactone delivery.

Scenario 3: Validating ST362 In Vivo Anti-Tumor Efficacy in MDA-MB-231 Breast Cancer Xenograft Studies

Administer ST362 at 25 mg/kg via intraperitoneal injection three times weekly to female nude mice bearing MDA-MB-231 breast cancer xenografts [3]. Compare tumor volume reduction and final tumor weight to vehicle control and paclitaxel-treated groups. This application allows researchers to confirm ST362's in vivo activity and to use it as a benchmark strigolactone analog for exploring combination therapies with other agents (e.g., PARP inhibitors, microtubule stabilizers) or for testing novel formulation strategies aimed at improving the bioavailability of this class of compounds.

Scenario 4: Investigating ST362 Mechanism of Action via p38 Stress Response Pathway Activation

Treat U2OS osteosarcoma or MCF-7 breast cancer cells with 5–15 μM ST362 for 6–24 hours to induce p38 phosphorylation and downstream HSP27 activation, a stress response pathway linked to ST362-induced apoptosis [1]. Use this application to dissect the molecular signaling events triggered by ST362 exposure, including cell cycle arrest at G2/M, DNA damage response activation, and ultimately, apoptotic cell death. This scenario is optimal for mechanistic studies exploring the unique biology of strigolactone analogs in cancer cells.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for ST362

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.